molecular formula C4H6N4 B1626708 N-Methyl-1,2,4-triazin-3-amine CAS No. 65915-07-3

N-Methyl-1,2,4-triazin-3-amine

Cat. No. B1626708
CAS RN: 65915-07-3
M. Wt: 110.12 g/mol
InChI Key: GIXGABQLISIABB-UHFFFAOYSA-N
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Description

“N-Methyl-1,2,4-triazin-3-amine” is a derivative of the 1,2,4-triazine family . It has a molecular weight of 110.12 and appears as a yellow solid . Its IUPAC name is N-methyl-1,2,4-triazin-3-amine .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves various synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1,2,4-triazin-3-amine” can be represented by the formula C4H6N4 . The X-ray crystal structures of similar compounds illustrate that the molecules bind deeply inside the orthosteric binding cavity .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are also involved in bioorthogonal applications with various strained alkenes and alkynes .


Physical And Chemical Properties Analysis

“N-Methyl-1,2,4-triazin-3-amine” is a yellow solid . It has a molecular weight of 110.12 and a molecular formula of C4H6N4 .

Scientific Research Applications

High Energy Materials

  • Scientific Field : Material Science
  • Application Summary : 1,2,4-triazine derivatives are used in the synthesis of high energy materials (HEMs). They are used to create stable and better-performing compounds .
  • Methods of Application : The synthesis involves creating molecules containing strained or caged structures and nitrogen-rich compounds with N-N and C-N bonds in their molecular backbone .
  • Results or Outcomes : These molecules derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds. They have high heat of formation, good thermal stability, and reduced sensitivity .

Biological Applications

  • Scientific Field : Biochemistry
  • Application Summary : 1,2,4-triazine derivatives exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
  • Methods of Application : The synthesis involves creating heterocyclic rings such as s-triazine and tri-s-triazine, which are useful moieties in HEMs due to their high heats of formation, better stability, and high nitrogen content .
  • Results or Outcomes : These compounds have better oxygen balance over their carbocyclic analogues, high heat of formation, high propulsive power, and a high specific impulse of the propellant .

Safety And Hazards

While specific safety and hazards information for “N-Methyl-1,2,4-triazin-3-amine” is not available in the search results, it’s worth noting that various amines have been reported to cause glaucopsia in workers employed in certain industries . This symptom has been related to corneal edema and vesicular collection of fluid within the corneal subepithelial cells .

properties

IUPAC Name

N-methyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-5-4-6-2-3-7-8-4/h2-3H,1H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXGABQLISIABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498145
Record name N-Methyl-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1,2,4-triazin-3-amine

CAS RN

65915-07-3
Record name N-Methyl-1,2,4-triazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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